molecular formula C11H17F2NO4 B2360420 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid CAS No. 1936649-94-3

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid

Cat. No.: B2360420
CAS No.: 1936649-94-3
M. Wt: 265.257
InChI Key: HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be compared with other Boc-protected amino acids and difluorocyclopentane derivatives:

The uniqueness of this compound lies in the combination of the Boc-protected amino group and the difluorocyclopentane ring, providing distinct reactivity and application potential.

Properties

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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